5-Benzylidenebarbituric acid

説明

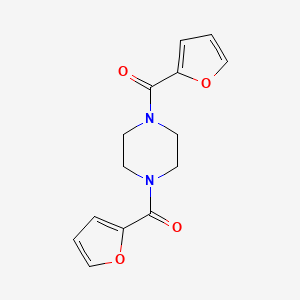

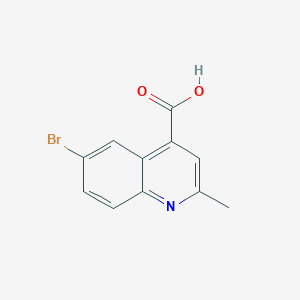

5-Benzylidenebarbituric acid is a chemical compound with the molecular formula C11H8N2O3 . It is a solid substance at 20°C . The compound contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .

Synthesis Analysis

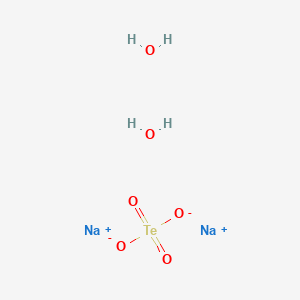

The synthesis of 5-Benzylidenebarbituric acid has been achieved through electrochemical methods . The reaction involves barbituric acid and aldehydes in water under electrochemical conditions . The use of graphite as anode and cathode, sodium bromide as electrolyte, and conducting the reaction in water at 70°C for 6 minutes were found to be the optimum conditions .Molecular Structure Analysis

The molecular structure of 5-Benzylidenebarbituric acid includes 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It contains 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Chemical Reactions Analysis

The chemical reactions of 5-Benzylidenebarbituric acid involve its tautomeric properties, which have been studied with NMR spectra, spectrophotometric determination of the pKa values, and quantum chemical calculations . Linear solvation energy relationships (LSER) and linear free energy relationships (LFER) have been applied to the spectral data .Physical And Chemical Properties Analysis

5-Benzylidenebarbituric acid is a solid substance at 20°C . It contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .科学的研究の応用

Electrochemical Synthesis

- Field : Chemistry

- Application : 5-Benzylidenebarbituric acid is used in the electrochemical synthesis of derivatives . These derivatives have a wide range of biological activities including antibacterial, antifungal, antidiabetic, and anticonvulsant activities .

- Method : The reaction involves using graphite as anode and cathode, sodium bromide as electrolyte and conducting the reaction in water at 70°C for 6 min .

- Results : The atom economy (AE%) measures the percentage of the reagent atoms present in the final product. A closely related metrics is the carbon efficiency (CE%) that measures the percentage of carbon atoms in the reactants that is incorporated in the product. The AE and CE values calculated for the synthesis of compound 3a in ethanol and water were 93.30% and 100%, respectively .

Preparation of Oxadeazaflavines and Disulfides

- Field : Organic Chemistry

- Application : Benzylidenebarbituric acids are useful for the preparation of oxadeazaflavines and for the unsymmetrical synthesis of disulfides .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

Nonlinear Optical Materials

- Field : Material Science

- Application : Some benzylidenebarbituric acids have been recently studied as nonlinear optical materials .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

Alzheimer’s Drug Target

- Field : Medicinal Chemistry

- Application : 1,3-dimethyl-5-benzylidenebarbituric acid derivatives have been synthesized via gold nanoparticles and assayed to study their inhibitory action against TAU protein, a target in Alzheimer’s disease .

- Method : The gold nanoparticles were initiated from a novel and low-cost goldsmith effluent source using green reducing agent D-glucose. By mediating autoclave at 121 ºC and 15 lb/cm^2 pressure, these particles were further uniformly synthesized by using microwave radiation .

- Results : The synthesized 1,3-dimethyl-5-benzylidene-barbituric acid was assayed to study its inhibitory action against TAU protein .

Multicomponent Reactions

- Field : Organic Chemistry

- Application : Barbituric acid, including 5-Benzylidenebarbituric acid, has been utilized in the design and synthesis of diverse types of heterocyclic and carbocyclic compounds. It is considered as an important building block in organic synthesis .

- Method : There is a wide range of multicomponent reactions that include barbituric acid as a starting material .

- Results : The outcomes of these applications were not provided in the source .

Biological Activities

- Field : Medicinal Chemistry

- Application : 5-Benzylidenebarbituric and thiobarbituric acid derivatives have displayed a wide range of biological activities including antibacterial, antifungal, antidiabetic, and anticonvulsant activities . These derivatives can act as inhibitors .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

将来の方向性

特性

IUPAC Name |

5-benzylidene-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWDWOZYVQQAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286913 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzylidenebarbituric acid | |

CAS RN |

27402-47-7 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

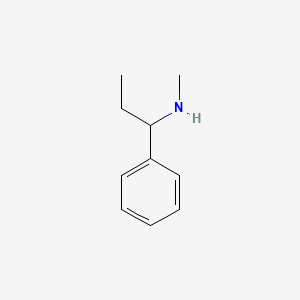

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)